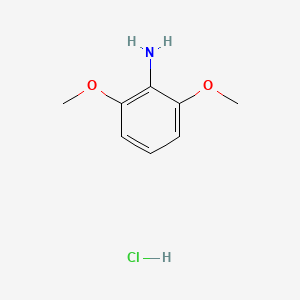
2,6-Dimethoxyaniline hydrochloride
Overview
Description
2,6-Dimethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 . It is a derivative of aniline, where the hydrogens at the 2 and 6 positions are replaced by methoxy groups .
Synthesis Analysis
This compound may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . This product was previously listed as CDS000447 .Molecular Structure Analysis
The molecular formula of this compound is C8H12ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . Additionally, the degradation of 2,6-Dimethoxyaniline by the Fenton process has been studied for understanding the reactions involved in its oxidation under various conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.639 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the available resources .Scientific Research Applications
1. Chemical and Electrochemical Synthesis
Poly(2,5-dimethoxyaniline) (PDMA), a derivative of 2,6-dimethoxyaniline, can be synthesized through chemical and electrochemical methods. This involves the oxidation of the monomer in aqueous hydrochloric acid, yielding a polymer with consistent properties across different preparation methods. The PDMA film has been shown to catalyze proton-dependent reactions efficiently (Storrier, Colbran, & Hibbert, 1994).
2. Electrochemical Applications
2,5-Dimethoxyaniline, closely related to 2,6-dimethoxyaniline, has been utilized in the development of hybrid supercapacitors. When used as a cathode material, these supercapacitors exhibit high specific capacitance and good cycle performance, demonstrating the potential of this compound in energy storage technologies (Palaniappan, Gnanakan, Lee, & Manisankar, 2011).
3. Nanostructured Polymer Synthesis
A solvent-free mechanochemical route has been developed for the preparation of nanostructured poly(2,5-dimethoxyaniline) hydrochloride, showcasing the compound's adaptability in creating high-conductivity, nanostructured polymers (Jain et al., 2010).
4. Analytical Chemistry Applications
2,6-Dimethoxyaniline derivatives have been employed in the development of analytical methods, such as the spectrophotometric determination of pharmaceutical substances. This demonstrates the versatility of the compound in analytical chemistry (Majeed, 2018).
5. Environmental Applications
Research into the degradation kinetics of compounds similar to 2,6-dimethoxyaniline, such as 2,6-dimethyl-aniline, has provided insights into environmental remediation processes, highlighting the relevance of these compounds in studying pollution control mechanisms (Boonrattanakij, Lu, & Anotai, 2009).
Safety and Hazards
2,6-Dimethoxyaniline hydrochloride is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions include wearing suitable personal protective equipment, respiratory precautions, hand precautions, skin protection, and eye protection . In case of accidental release, it should not be allowed to enter drains or water courses .
Mechanism of Action
Pharmacokinetics
Its log Kp (skin permeation) is -6.3 cm/s . These properties suggest that the compound has good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethoxyaniline hydrochloride . For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other substances in the environment can influence the compound’s action.
Biochemical Analysis
Biochemical Properties
2,6-Dimethoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hemoglobin, forming covalent bonds that can be detected using gas chromatographic-mass spectrometric assays
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in gene expression and impact cellular metabolism, which can be observed through various biochemical assays . These effects are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that the compound can degrade over time, affecting its efficacy and interactions with biomolecules . These temporal effects are essential for designing experiments and understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism can vary significantly with dosage, highlighting the importance of dosage optimization in research . Understanding these dosage effects is crucial for designing safe and effective experiments.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound is involved in the metabolism of lidocaine, a local anesthetic, and can influence the levels of metabolites in this pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
2,6-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGARCFCWYJUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656928 | |
| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375397-36-7 | |
| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)
![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)
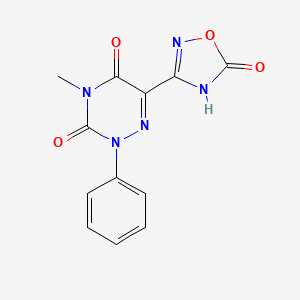
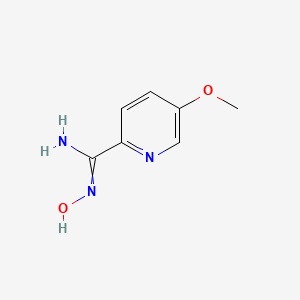

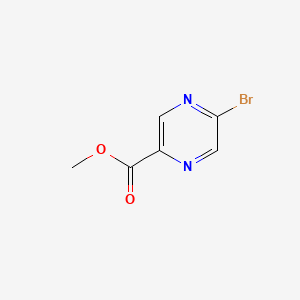
![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)
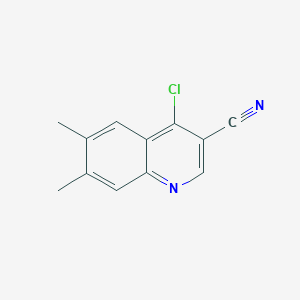
![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)
![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
